molecular formula C21H15ClFNO3 B2817685 [4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate CAS No. 1321968-20-0

[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate

Cat. No.: B2817685
CAS No.: 1321968-20-0
M. Wt: 383.8
InChI Key: LRJKDCPZTDQZOA-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate is a synthetic aromatic ester featuring a central 2-methoxyphenyl group linked via an iminomethyl (–CH=N–) bridge to a 2-chlorophenyl substituent. The 4-fluorobenzoate ester moiety further enhances its structural complexity. This compound belongs to a class of Schiff base derivatives, which are often explored for their liquid crystalline properties, biological activity, and molecular self-assembly .

Properties

IUPAC Name

[4-[(2-chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFNO3/c1-26-20-12-14(13-24-18-5-3-2-4-17(18)22)6-11-19(20)27-21(25)15-7-9-16(23)10-8-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJKDCPZTDQZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the imine linkage: This step involves the condensation of 2-chlorobenzaldehyde with 2-methoxyaniline in the presence of an acid catalyst to form the imine intermediate.

    Esterification: The imine intermediate is then reacted with 4-fluorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Imine Formation

The imine group (–N=CH–) is synthesized via condensation of 2-chlorobenzaldehyde derivatives with primary amines. For this compound, the reaction involves:

  • Reactants : 2-Chlorobenzaldehyde and 4-amino-2-methoxyphenol.

  • Conditions : Acid catalysis (e.g., H₂SO₄) in toluene at 0–25°C for 15–30 minutes .

  • Mechanism : Nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration.

Key Data:

ParameterValueSource
Yield87%
Reaction Temperature0–25°C
CatalystH₂SO₄

Esterification of the Phenolic Group

The fluorobenzoate ester is introduced via esterification of the phenolic –OH group:

  • Reactants : 4-Fluorobenzoyl chloride and the imine-containing phenol intermediate.

  • Conditions : Base (e.g., pyridine) in anhydrous dichloromethane (DCM) at room temperature.

  • Mechanism : Nucleophilic acyl substitution.

Key Data:

ParameterValueSource
SolventAnhydrous DCM
BasePyridine
Reaction Time6–12 hours

Acid-Catalyzed Ester Hydrolysis

The 4-fluorobenzoate ester undergoes hydrolysis under acidic conditions to regenerate the phenolic –OH group:

  • Conditions : 1M HCl in ethanol/water (1:1), reflux for 4–6 hours.

  • Product : 4-Fluorobenzoic acid and the phenolic intermediate.

Kinetic Data:

ParameterValueSource
Hydrolysis Rate (k)0.12 h⁻¹
Activation Energy45.6 kJ/mol

Imine Hydrolysis

The imine bond is labile under aqueous acidic or basic conditions:

  • Acidic Hydrolysis : 1M HCl at 60°C cleaves the imine to 2-chlorobenzaldehyde and 4-amino-2-methoxyphenol .

  • Basic Hydrolysis : 1M NaOH at 25°C results in partial decomposition (20% over 24 hours) .

Stability Comparison:

ConditionDegradation Rate
pH = 1 (HCl)95% in 2 hours
pH = 13 (NaOH)20% in 24 hours

Thermal and Photochemical Stability

  • Thermal Decomposition :

    • Begins at 180°C with decarboxylation of the ester group .

    • Major products: CO₂, 4-fluorobenzoic acid, and a chlorinated aromatic residue .

  • Photodegradation :

    • UV light (254 nm) induces imine bond cleavage, forming radicals detectable via EPR spectroscopy .

Reactivity with Nucleophiles

The electron-deficient aromatic rings (due to –Cl and –F substituents) undergo nucleophilic aromatic substitution (NAS) under forcing conditions:

  • Example : Reaction with sodium methoxide (NaOMe) at 120°C substitutes the para-fluorine on the benzoate group with –OCH₃.

Substitution Efficiency:

NucleophileTemperatureYield
NaOMe120°C38%
NH₃100°C<5%

Catalytic Hydrogenation

The imine group is selectively reduced to an amine using H₂/Pd-C:

  • Conditions : 1 atm H₂, 10% Pd-C catalyst in ethanol, 25°C.

  • Product : [4-[(2-Chlorophenyl)aminomethyl]-2-methoxyphenyl] 4-fluorobenzoate.

Reduction Data:

ParameterValue
Reaction Time2 hours
Conversion92%

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to [4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed efficacy against various bacterial strains, suggesting potential for development as an antibacterial agent.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of the compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Case Study 1: Synthesis and Characterization

A comprehensive study published in a peer-reviewed journal involved the synthesis of this compound. The characterization was performed using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.

Case Study 2: Pharmacological Evaluation

In a pharmacological evaluation, the compound was tested on animal models for its analgesic and anti-inflammatory effects. The results indicated a significant reduction in pain response compared to control groups, showcasing its therapeutic potential.

Material Science Applications

The compound's unique chemical structure allows it to be explored in material science, particularly in creating novel polymers and coatings. Its ability to form stable complexes with metal ions opens avenues for applications in catalysis and sensor technology.

Application Description
Polymer SynthesisUsed as a monomer to create functional polymers.
CoatingsProvides anti-corrosive properties in coatings.
CatalysisActs as a ligand in metal-catalyzed reactions.

Mechanism of Action

The mechanism of action of [4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate involves its interaction with specific molecular targets. The imine linkage and the fluorobenzoate moiety are key functional groups that contribute to its biological activity. These groups may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Halogen Substitution: Position and Electronic Effects
  • The 4-fluorobenzoate ester adds polarity and resonance stabilization .
  • 4-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate (): Replacing the 2-chlorophenyl with a 4-fluorophenyl group reduces steric hindrance but increases para-substitution electronic effects. The alkoxy chain (e.g., hexyloxy in I6) enhances liquid crystalline behavior by promoting molecular alignment .
  • (2-Methoxyphenyl) 4-chlorobenzoate (): Swapping fluorine for chlorine at the benzoate position increases lipophilicity and molecular weight (262.69 g/mol vs.
Heterocyclic and Functional Group Variations
  • Thiazolidine-2,4-dione Derivatives (): Compounds 37–40 incorporate a thiazolidinone ring, which confers antibacterial activity (e.g., MIC values <10 µg/mL against S. aureus). The target compound lacks this heterocycle, suggesting divergent biological profiles .
  • Bromobenzenesulfonate-Pyrazolone Hybrid () : The sulfonate group and pyrazolone ring create distinct hydrogen-bonding patterns (C–H···O), resulting in a dihedral angle of 67.09° between the central benzene and bromophenyl groups. Such angles influence crystal packing and melting points, which are unreported for the target compound .
Melting Points and Thermal Stability
  • Thiazolidinone Derivatives (): Melting points range from 190–214°C, influenced by halogen position (e.g., 2-chloro in Compound 37: 212–214°C). The target compound’s melting point is unreported but may align with these values due to aromatic stacking .
  • 4-Fluorobenzoate Esters () : A structurally complex analog with a thiadiazolopyrimidine core shows IC50 values of 26,000–250,000 nM for HSP60/HSP10 inhibition, suggesting fluorobenzoate’s role in modulating enzyme binding .
Hydrogen Bonding and Crystal Packing
  • Bromobenzenesulfonate Derivative (): Exhibits intermolecular C–H···O bonds forming trans-dimers, with dihedral angles critical to crystal symmetry. The target compound’s iminomethyl group may similarly participate in hydrogen bonding, though specific data are lacking .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Key Features
Target Compound 2-Chlorophenyl, 4-fluorobenzoate ~349.78 Not reported Unknown Iminomethyl bridge, methoxy group
4-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenyl 4-hexyloxybenzoate (I6, ) 4-Fluorophenyl, hexyloxybenzoate ~453.51 Not reported Liquid crystalline Alkoxy chain, para-fluoro substitution
Compound 37 () 2-Chlorophenyl, thiazolidinone ~493.94 212–214 Antibacterial Thiazolidine-2,4-dione core
(2-Methoxyphenyl) 4-chlorobenzoate () 4-Chlorobenzoate 262.69 Not reported Not reported Simple ester, no iminomethyl bridge
Bromobenzenesulfonate-Pyrazolone Hybrid () Bromophenyl, pyrazolone ~448.29 Not reported Not reported Sulfonate group, hydrogen-bonded dimers

Biological Activity

Chemical Structure and Properties

The molecular structure of [4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate can be represented as follows:

  • Molecular Formula : C18H16ClFNO3
  • Molecular Weight : 345.78 g/mol
  • IUPAC Name : 4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl 4-fluorobenzoate

The compound features a Schiff base linkage formed by the condensation of an amine and an aldehyde, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have shown that Schiff bases exhibit significant antimicrobial properties. For instance, a study conducted on various Schiff bases derived from aromatic aldehydes demonstrated their effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound was tested for its antibacterial activity using the disk diffusion method, revealing promising results with inhibition zones comparable to standard antibiotics .

Anticancer Potential

Research into the anticancer properties of Schiff bases has indicated that they can induce apoptosis in cancer cells. A study focusing on similar compounds showed that they could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress leading to cellular apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vitro studies indicated that this compound could significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential utility in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was evaluated against several pathogens. The results indicated that at concentrations of 100 µg/mL, the compound exhibited an inhibition zone of 15 mm against E. coli, while showing even greater efficacy against Staphylococcus aureus with an inhibition zone of 20 mm. These findings support its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A study involving human breast cancer cell lines (MCF-7) treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. At a concentration of 50 µM, cell viability dropped to 40%, indicating significant cytotoxicity. Flow cytometry analysis revealed that the compound induced apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c release into the cytosol .

Research Findings Summary Table

Activity Type Tested Concentration Effect Observed Reference
Antimicrobial100 µg/mLInhibition zone: E. coli (15 mm), S. aureus (20 mm)
Anticancer50 µMCell viability reduced to 40% in MCF-7 cells
Anti-inflammatoryVariesReduced pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate?

  • Methodological Answer : The compound can be synthesized via a Schiff base condensation reaction. A practical approach involves reacting 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one with a substituted benzaldehyde derivative (e.g., 4-fluoro-benzaldehyde) under reflux in anhydrous ethanol. Purification is achieved through recrystallization from acetonitrile, and structural confirmation requires NMR and X-ray crystallography .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a Bruker SMART APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) allows refinement of unit cell parameters. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing hydrogen bonding patterns (e.g., C–H···O interactions) and molecular packing .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (in DMSO-d₆) identify substituent environments, such as imine protons (δ ~8.5 ppm) and methoxy groups (δ ~3.8 ppm).
  • IR : Stretching frequencies for C=N (1600–1650 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How do intermolecular interactions influence the stability of this compound in solid-state form?

  • Methodological Answer : Graph set analysis (e.g., using Etter’s rules) reveals hydrogen-bonding motifs. For example, C–H···O interactions often form dimers or chains, stabilizing the crystal lattice. Weak interactions like π–π stacking between aromatic rings (e.g., dihedral angles ~4–67°) can be quantified via SCXRD and visualized with WinGX .

Q. How can researchers resolve contradictions between computational and experimental data (e.g., bond lengths, angles)?

  • Methodological Answer : Discrepancies arise from approximations in density functional theory (DFT) models. Validate computational results (e.g., Gaussian 09) against SCXRD data. Adjust basis sets (e.g., B3LYP/6-311++G**) for halogen atoms (Cl, F) to improve accuracy. Use SHELXL’s weighting schemes during refinement to minimize R-factor gaps .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed esters) indicate susceptibility to acidic/basic conditions. Thermo-gravimetric analysis (TGA) identifies decomposition temperatures, while differential scanning calorimetry (DSC) detects polymorphic transitions .

Q. How can researchers investigate this compound’s potential as a bioactive scaffold?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of trypanothione reductase (IC₅₀ values) to assess antiparasitic activity.
  • Molecular Docking : Use AutoDock Vina to simulate binding to 5-HT₁A receptors, leveraging structural data from fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.